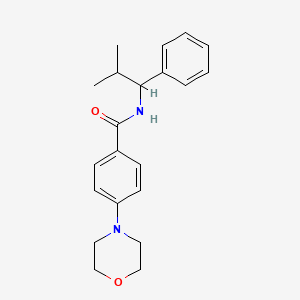
N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, also known as MPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTA belongs to the class of thiazole derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.
科学研究应用
N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has also been shown to have antitumor effects by inducing apoptosis in cancer cells. Additionally, N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has been shown to exhibit antimicrobial effects against various bacterial and fungal strains.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine is not fully understood. However, it has been suggested that N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine exerts its biological effects by modulating various signaling pathways. For example, N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has also been shown to activate the p38 MAPK pathway, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has been shown to exhibit antimicrobial effects against various bacterial and fungal strains.
实验室实验的优点和局限性
One advantage of using N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine in lab experiments is its relatively low toxicity. N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has been shown to exhibit low cytotoxicity in various cell lines, making it a suitable candidate for further in vitro and in vivo studies. However, one limitation of using N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine is its limited solubility in aqueous solutions. This can make it difficult to administer N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine in certain experimental settings.
未来方向
There are several future directions for research on N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine. One area of interest is the development of N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another area of interest is the development of N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine-based therapeutics for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine and to identify potential drug targets.
合成方法
The synthesis of N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine involves the reaction of 2-aminothiazole with 4-methoxybenzaldehyde and 2-pyridinecarboxaldehyde in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine. The purity of the synthesized compound can be confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.
属性
IUPAC Name |
N-(4-methoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-19-12-7-5-11(6-8-12)17-15-18-14(10-20-15)13-4-2-3-9-16-13/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESWJWKRXGHKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methoxyphenyl]-N-{4-[2-pyridinyl]-1,3-thiazol-2-yl}amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methoxy-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]chromane-3-carboxamide](/img/structure/B5561265.png)
![6-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5561271.png)
![5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5561279.png)
![3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5561292.png)
![[(5-{1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-piperidinyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B5561308.png)

![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5561331.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5561339.png)
![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5561347.png)
![8-fluoro-2-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5561350.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B5561356.png)
![N-(tert-butyl)-N'-[2-(4-pyridinyl)ethyl]sulfamide](/img/structure/B5561361.png)

![4-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5561379.png)